

Chemical and physical properties of 3-(2-Fluorophenyl)propionic acid

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346

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An In-depth Technical Guide on 3-(2-Fluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(2-Fluorophenyl)propionic acid**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its characteristics, synthesis, and potential biological relevance.

Core Chemical and Physical Properties

3-(2-Fluorophenyl)propionic acid, a derivative of phenylpropionic acid, is a solid compound at room temperature. Its chemical structure is characterized by a carboxylic acid functional group attached to a propyl chain, which is in turn substituted with a fluorophenyl group at the 2-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-(2-Fluorophenyl)propionic acid**. It is important to distinguish this compound from its isomers, 3-(3-fluorophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid, as their properties may differ.

Property	Value	Source
CAS Number	1643-26-1	[1]
Molecular Formula	C ₉ H ₉ FO ₂	[1]
Molecular Weight	168.17 g/mol	[1]
Melting Point	75-79 °C	[1]
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	

Spectroscopic Data

Detailed spectroscopic data for **3-(2-Fluorophenyl)propionic acid** is crucial for its identification and characterization. While specific spectra for this compound are not readily available in the public domain, typical spectral characteristics for similar arylpropionic acids are well-documented.

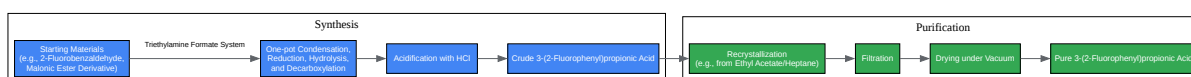
- ¹H NMR & ¹³C NMR:** Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the specific chemical environment of the hydrogen and carbon atoms in the molecule. For a similar compound, 3-phenylpropionic acid, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the phenyl protons, and the two methylene groups of the propionic acid chain.[2] The ¹³C NMR spectrum would show distinct peaks for the carboxylic carbon, the carbons of the phenyl ring, and the aliphatic carbons.
- Infrared (IR) Spectroscopy:** The IR spectrum of a carboxylic acid like **3-(2-Fluorophenyl)propionic acid** is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. [3]
- Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). [4][5]

Experimental Protocols

Synthesis of Arylpropionic Acid Derivatives

A general method for the synthesis of arylpropionic acids involves the reaction of a substituted benzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde involves a one-pot reaction with isopropylidene malonate in a triethylamine formate system, followed by acidification.[6] A similar approach could likely be adapted for the synthesis of **3-(2-Fluorophenyl)propionic acid** starting from 2-fluorobenzaldehyde.

Below is a generalized workflow for the synthesis of a 3-arylpropionic acid.



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A generalized workflow for the synthesis and purification of a 3-arylpropionic acid.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[7] The general procedure involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals.

A general protocol for recrystallization would involve:

- **Solvent Selection:** Choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethyl acetate and n-heptane has been used for similar compounds.[6]
- **Dissolution:** Dissolving the crude product in a minimum amount of the hot solvent.
- **Hot Filtration (optional):** If insoluble impurities are present, the hot solution is filtered.

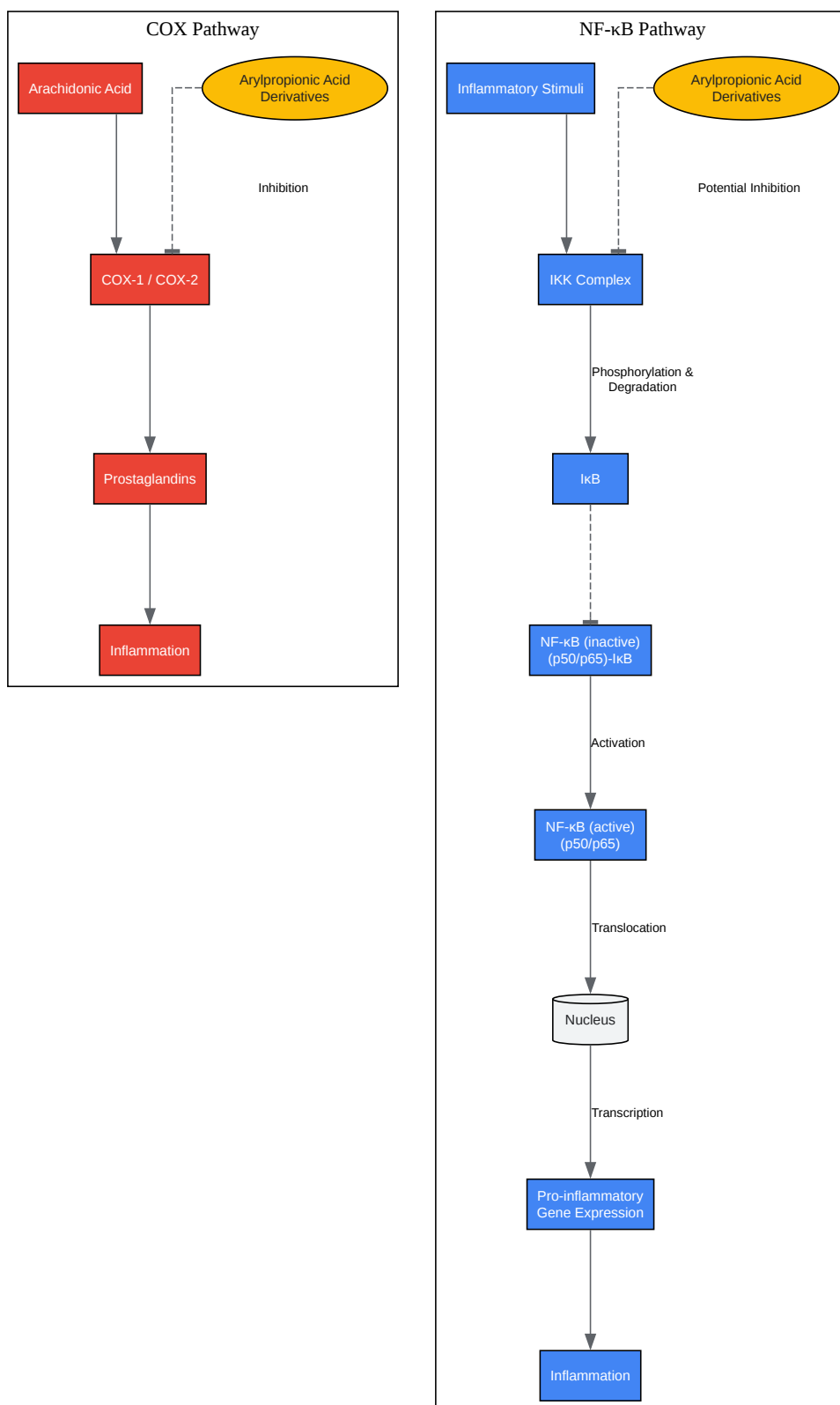
- Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
- Isolation: The crystals are collected by vacuum filtration.
- Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. Some arylpropionic acid derivatives have also been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[8]

While specific studies on the biological activity of **3-(2-Fluorophenyl)propionic acid** are not readily available, its structural similarity to other NSAIDs suggests it may possess anti-inflammatory properties through the inhibition of COX enzymes and potentially modulate the NF-κB pathway.

The diagram below illustrates a simplified overview of the COX and NF-κB signaling pathways, which are potential targets for arylpropionic acid derivatives.



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Potential signaling pathways affected by arylpropionic acid derivatives.

Further research is required to elucidate the specific biological activities and mechanisms of action of **3-(2-Fluorophenyl)propionic acid**. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

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